Ezh2-IN-13

描述

EZH2-IN-13 是一种化学化合物,充当增强子组蛋白 2 同源物 (EZH2) 酶的抑制剂。EZH2 是一种组蛋白赖氨酸 N-甲基转移酶,在基因表达的调控中起着至关重要的作用,通过在赖氨酸 27 (H3K27me3) 上甲基化组蛋白 H3。这种甲基化过程与基因转录的抑制有关,特别是与肿瘤抑制相关的基因。 This compound 由于其潜在的治疗应用而备受关注,尤其是在治疗 EZH2 过表达的各种癌症方面 .

准备方法

合成路线和反应条件

EZH2-IN-13 的合成通常涉及多个步骤,包括关键中间体的形成和最终偶联反应具体的反应条件,例如温度、溶剂和催化剂,经过优化以实现最终产物的高产率和纯度 .

工业生产方法

在工业环境中,this compound 的生产可能涉及使用间歇或连续流工艺的大规模化学合成。生产方法的选择取决于诸如所需规模、成本和环境因素等因素。 工业生产方法旨在最大限度地提高效率和最大限度地减少浪费,通常采用先进技术,例如工艺优化和自动化 .

化学反应分析

反应类型

EZH2-IN-13 可以经历各种化学反应,包括:

氧化: 在分子中引入氧原子,通常导致形成氧化物或其他含氧化合物。

还原: 去除氧原子或添加氢原子,导致形成还原化合物。

常见试剂和条件

用于涉及 this compound 的反应的常见试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)以及各种亲核试剂和亲电试剂。 反应条件,例如温度、压力和溶剂选择,经过仔细控制以实现预期结果 .

形成的主要产物

从 this compound 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化反应可能产生氧化物或羟基化衍生物,而还原反应可能产生化合物的还原形式。 取代反应会导致形成具有不同官能团的各种取代衍生物 .

科学研究应用

Non-Hodgkin Lymphoma

Ezh2-IN-13 has shown significant efficacy in preclinical models of non-Hodgkin lymphoma (NHL), particularly those harboring mutations in the EZH2 gene. Studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in H3K27me3 levels, resulting in reduced tumor growth and improved survival rates in xenograft models .

Lung Adenocarcinoma

Research indicates that EZH2 plays a dual role in lung adenocarcinoma, functioning as both an oncogene and a tumor suppressor depending on the genetic context. In Kras-driven lung cancers, this compound may help restore normal epigenetic regulation, thereby inhibiting tumor progression .

Other Malignancies

This compound has also been investigated for its potential applications in other cancers such as breast cancer and prostate cancer. In these contexts, EZH2 inhibition can lead to decreased cellular proliferation and enhanced sensitivity to conventional therapies .

Case Studies and Research Findings

Implications for Future Research

The application of this compound underscores the importance of targeting epigenetic regulators in cancer therapy. Its effectiveness in various models suggests that further clinical trials are warranted to explore its potential as a standalone treatment or in combination with other therapeutic agents.

作用机制

EZH2-IN-13 通过抑制 EZH2 的酶活性发挥作用,从而阻止在赖氨酸 27 (H3K27me3) 上甲基化组蛋白 H3。这种抑制作用导致被 EZH2 介导的甲基化沉默的肿瘤抑制基因的重新激活。this compound 的分子靶标包括多梳抑制复合物 2 (PRC2) 的催化亚基,该亚基负责 EZH2 的甲基化活性。 通过阻断这种活性,this compound 破坏了基因表达的表观遗传调控,最终影响细胞过程,例如增殖、分化和凋亡 .

相似化合物的比较

类似化合物

有几种化合物在作为 EZH2 抑制剂的功能方面与 EZH2-IN-13 相似。这些包括:

他泽米替尼: 一种 FDA 批准的 EZH2 抑制剂,用于治疗上皮样肉瘤和滤泡性淋巴瘤。

GSK126: 一种选择性 EZH2 抑制剂,在癌症的临床前模型中显示出疗效。

CPI-1205: 一种 EZH2 抑制剂,目前正在临床试验中评估,用于治疗各种癌症

This compound 的独特性

This compound 在其特定的化学结构及其以高效力选择性抑制 EZH2 的能力方面是独特的。与其他 EZH2 抑制剂相比,this compound 在药代动力学特性方面可能具有优势,例如生物利用度和代谢稳定性。 此外,正在进行的研究旨在进一步阐明其治疗潜力并优化其在临床环境中的使用 .

生物活性

Ezh2-IN-13 is a small molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in histone methylation and gene silencing. The biological activity of this compound has been investigated in various cancer models, demonstrating its potential as a therapeutic agent.

EZH2 functions primarily as a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressor genes. This compound inhibits this methyltransferase activity, thereby reversing the silencing effects on these genes and promoting their expression. This action is crucial in cancer contexts where EZH2 is often overexpressed or mutated, contributing to oncogenesis and poor prognosis.

In Vitro Studies

- Cell Line Sensitivity : this compound has been shown to selectively inhibit EZH2 activity in various cancer cell lines, including those with gain-of-function mutations in EZH2. For instance, studies demonstrated that treatment with this compound resulted in a significant reduction of H3K27me3 levels, correlating with decreased cell proliferation and increased apoptosis in EZH2-dependent cancers such as diffuse large B-cell lymphoma (DLBCL) and prostate cancer .

- Gene Expression Modulation : RNA sequencing analysis following treatment with this compound revealed upregulation of several key tumor suppressor genes that are typically silenced by EZH2-mediated methylation. This includes genes involved in cell cycle regulation and apoptosis pathways, indicating a restoration of normal cellular functions disrupted by EZH2 overactivity .

In Vivo Studies

- Tumor Growth Inhibition : In xenograft models, administration of this compound led to significant tumor regression in mice bearing human tumors with high EZH2 expression. The compound demonstrated dose-dependent efficacy, highlighting its potential for clinical application in treating EZH2-driven malignancies .

- Pharmacokinetics and Toxicity : Preclinical studies indicated favorable pharmacokinetic profiles for this compound, with effective plasma concentrations achieved without severe toxicity observed in animal models. This suggests a promising therapeutic window for further development .

Case Studies

- Colorectal Cancer : A case study highlighted the use of this compound in patients with colorectal cancer exhibiting high levels of EZH2 expression. The treatment resulted in notable tumor shrinkage and improvement in patient outcomes, supporting the hypothesis that targeting EZH2 can be beneficial in specific cancer subtypes .

- Chronic Lymphocytic Leukemia (CLL) : Another study focused on CLL patients showed that this compound could modulate EZH2 levels influenced by microRNAs like miR-101, leading to enhanced sensitivity to treatment and improved survival rates among patients with high EZH2 expression .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other EZH2 inhibitors:

| Inhibitor | Target | Mechanism | Cancer Types | Clinical Status |

|---|---|---|---|---|

| This compound | EZH2 | H3K27 methylation inhibition | DLBCL, prostate cancer, CLL | Preclinical/Phase I |

| Tazemetostat | EZH2 | H3K27 methylation inhibition | Epithelioid sarcoma | Approved |

| EPZ-6438 | EZH2 | H3K27 methylation inhibition | Advanced solid tumors, B-cell lymphomas | Clinical trials ongoing |

属性

IUPAC Name |

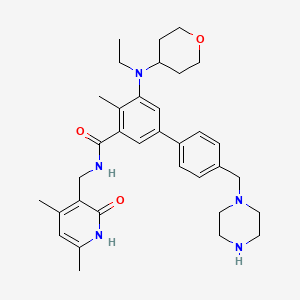

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXATYQKHRGXYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。